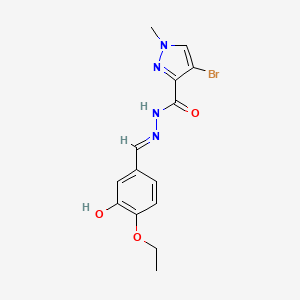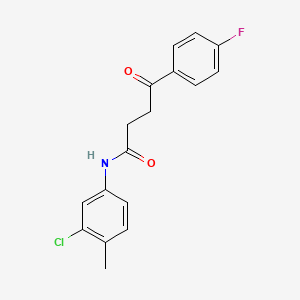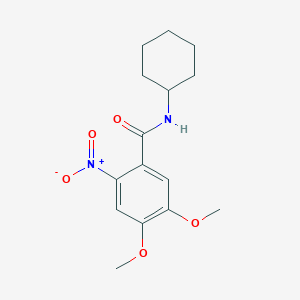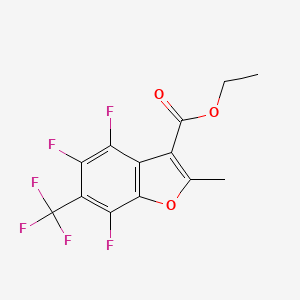
N-3-isoxazolyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-isoxazolyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly referred to as Compound X, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
Compound X exerts its therapeutic effects through various mechanisms of action. In cancer, Compound X induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activation of endothelial cells. In Alzheimer's disease, Compound X reduces amyloid beta-induced neurotoxicity by inhibiting the formation of amyloid beta aggregates and reducing oxidative stress. In inflammation, Compound X inhibits the production of pro-inflammatory cytokines by reducing the activation of nuclear factor kappa B (NF-κB) and inhibiting the expression of cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer, Compound X inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In Alzheimer's disease, Compound X reduces amyloid beta-induced neurotoxicity and improves cognitive function. In inflammation, Compound X reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, its limitations include its low solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for research on Compound X. In cancer research, further studies are needed to determine the optimal dosage and administration route of Compound X for maximum efficacy. In Alzheimer's disease research, further studies are needed to determine the long-term effects of Compound X on cognitive function and to investigate its potential as a disease-modifying agent. In inflammation research, further studies are needed to investigate the potential of Compound X as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Compound X in vivo.
In conclusion, Compound X is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Its mechanism of action involves the induction of apoptosis, inhibition of angiogenesis, reduction of amyloid beta-induced neurotoxicity, and inhibition of pro-inflammatory cytokine production. While Compound X has several advantages for lab experiments, further studies are needed to determine its optimal dosage, administration route, and long-term effects. Overall, Compound X is a promising compound for further research and development in the field of medicine.
合成法
Compound X can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with sodium hydride and 3-chloro-5-isoxazolecarboxylic acid. The final step involves the reaction of the resulting compound with pyrrolidine-1-sulfonic acid to yield Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Compound X has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In inflammation research, Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-methyl-N-(1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-4-5-12(15(19)16-14-6-9-22-17-14)10-13(11)23(20,21)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETFUFFYBBBPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-isoxazolyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)



![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)


![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)


![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)